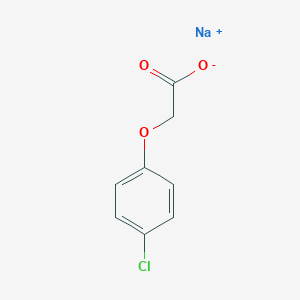

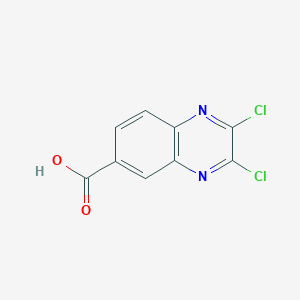

sodium;2-(4-chlorophenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

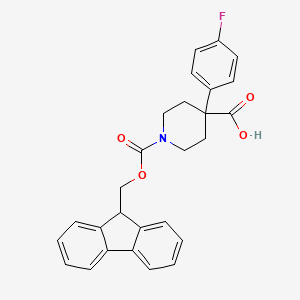

Sodium 2-(4-chlorophenoxy)acetate is an organic compound with the molecular formula C8H6ClNaO3. It is commonly used as a plant growth regulator due to its ability to promote growth at low concentrations and inhibit growth at higher concentrations . This compound is characterized by its white needle-like or prismatic crystals and slight phenolic odor .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 2-(4-chlorophenoxy)acetate is synthesized through the condensation of phenol and chloroacetic acid under alkaline conditions. The process involves heating phenol in a reaction kettle, adding 15% sodium hydroxide, and then introducing a mixed aqueous solution of chloroacetic acid and sodium carbonate. The mixture is heated and refluxed for four hours. After cooling, the reactant is neutralized and acidified with hydrochloric acid to a pH of 2-3, resulting in the formation of phenoxyacetic acid. This acid is then dissolved in glacial acetic acid, and chlorine gas is introduced slowly under the catalysis of iodine at 26-34°C. The resulting p-chlorophenoxyacetic acid is precipitated in cold water, filtered, washed to neutral, and dried. Finally, it is neutralized with sodium carbonate to obtain sodium 2-(4-chlorophenoxy)acetate .

Industrial Production Methods: The industrial production of sodium 2-(4-chlorophenoxy)acetate follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound’s stability and effectiveness as a plant growth regulator .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include derivatives where the chloro group is replaced by other functional groups.

Oxidation Reactions: Products include oxidized forms of the compound, such as carboxylic acids.

Applications De Recherche Scientifique

Sodium 2-(4-chlorophenoxy)acetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: Employed in studies related to plant growth and development, particularly in understanding the effects of plant growth regulators.

Medicine: Investigated for its potential therapeutic effects, including its role in modulating plant hormone pathways.

Industry: Utilized in agriculture as a plant growth regulator to enhance crop yields and control weed growth.

Mécanisme D'action

The mechanism of action of sodium 2-(4-chlorophenoxy)acetate involves its interaction with plant hormone pathways, particularly auxins. It mimics the action of natural auxins, promoting cell elongation and division at low concentrations. At higher concentrations, it inhibits growth by disrupting normal cellular processes. The compound targets specific receptors and pathways involved in plant growth regulation .

Comparaison Avec Des Composés Similaires

4-Chlorophenoxyacetic Acid: Similar in structure but lacks the sodium ion.

2,4-Dichlorophenoxyacetic Acid: Another plant growth regulator with two chloro groups, making it more potent.

Phenoxyacetic Acid: Lacks the chloro group, resulting in different biological activity.

Uniqueness: Sodium 2-(4-chlorophenoxy)acetate is unique due to its specific balance of promoting and inhibiting plant growth, depending on concentration. This dual action makes it particularly useful in agricultural applications where precise control of plant growth is required .

Propriétés

IUPAC Name |

sodium;2-(4-chlorophenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3.Na/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETFXLWWGIUWAI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OCC(=O)[O-])Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

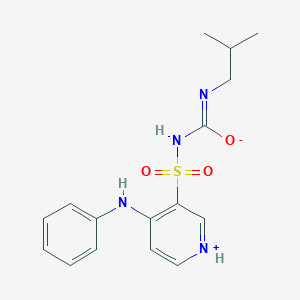

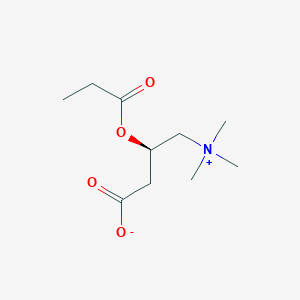

![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7818478.png)

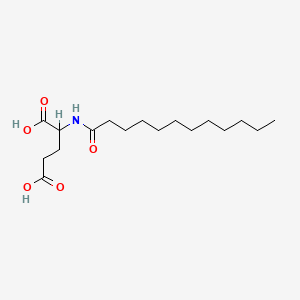

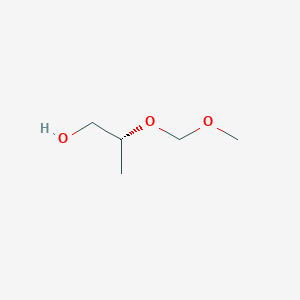

![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B7818483.png)

![potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7818500.png)

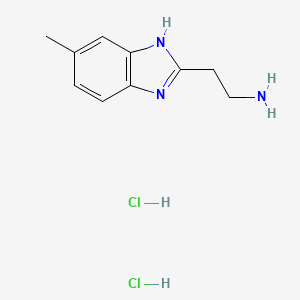

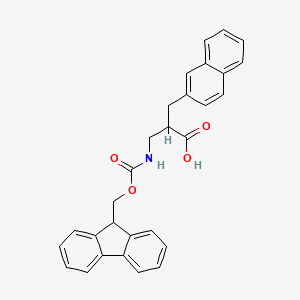

![[4-(pyrrolidin-1-ylsulfonylmethyl)anilino]azanium;chloride](/img/structure/B7818559.png)